Tizanidine-d4
Overview
Description
Tizanidine-d4 is a deuterated form of tizanidine, a compound used primarily as a muscle relaxant. The chemical structure of this compound is C9H4ClD4N5S, and it is often used in pharmacokinetic studies as an internal standard due to its stable isotopic labeling. This compound is particularly valuable in the analysis of drug metabolism and pharmacokinetics, providing insights into the behavior of tizanidine in biological systems .
Mechanism of Action
Target of Action
Tizanidine-d4, like its parent compound Tizanidine, primarily targets the alpha-2 adrenergic receptors (α2-AR) . These receptors are part of the central nervous system and play a crucial role in reducing muscle spasticity .
Mode of Action
This compound acts as an agonist at the alpha-2 adrenergic receptors . By binding to these receptors, it increases presynaptic inhibition of motor neurons . This action reduces the release of excitatory neurotransmitters that cause the firing of neurons, leading to muscle spasms .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the inhibition of the release of amino acids such as glutamate and aspartate from the presynaptic terminal of spinal interneurons . This action enhances and facilitates the activity of the inhibitory neurotransmitter glycine, leading to a suppression of polysynaptic signal transduction at the spinal cord intermediate neuron level . The overall effect is a decrease in muscle spasticity .
Pharmacokinetics
The pharmacokinetic properties of this compound are expected to be similar to those of Tizanidine. Tizanidine is known to be primarily metabolized via the cytochrome P450 (CYP) 1A2 enzyme . Medications that inhibit this enzyme will affect the clearance of Tizanidine, leading to increased plasma concentrations of the drug and potentially serious adverse events .
Result of Action
The molecular and cellular effects of this compound’s action result in a significant reduction in muscle spasticity . At the molecular level, the drug’s interaction with alpha-2 adrenergic receptors leads to the inhibition of excitatory neurotransmitters . At the cellular level, this results in a decrease in neuronal firing that promotes muscle spasms .
Action Environment
Environmental factors, particularly the presence of other drugs, can influence the action, efficacy, and stability of this compound. For instance, the concurrent use of Tizanidine with CYP1A2 inhibitors may lead to serious health consequences associated with low blood pressure such as falls and fractures . Therefore, careful consideration should be given to the patient’s overall medication regimen when prescribing this compound.
Biochemical Analysis
Biochemical Properties
Tizanidine-d4 interacts with alpha-2 adrenergic receptors, acting as an agonist . This interaction leads to the presynaptic inhibition of excitatory neurotransmitters, reducing the firing of neurons that promote muscle spasms . The drug’s action primarily affects spinal polysynaptic reflexes .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by reducing muscle spasticity, allowing for the continuation of normal daily activities . It achieves this by blocking nerve impulses (pain sensations) sent to the brain .
Molecular Mechanism
The mechanism of action of this compound involves its agonistic activity at alpha-2 adrenergic receptor sites, leading to presynaptic inhibition of excitatory neurotransmitters . This results in a reduction in the release of excitatory amino acids like glutamate and aspartate, which cause neuronal firing leading to muscle spasms .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound shows a rapid increase and decline in plasma concentrations following administration . There is a noticeable lag in the profile following the administration of certain formulations . The drug’s half-life significantly increases when using certain delivery systems instead of the oral route .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . The transdermal delivery systems (TDDS) route significantly enhances the bioavailability and plasma concentration of this compound . The drug’s half-life significantly increases when using the TDDS instead of the oral route .
Metabolic Pathways
This compound is primarily metabolized by cytochrome P450 1A2 . It undergoes extensive first-pass metabolism, leading to a low estimated absolute Tizanidine bioavailability .
Preparation Methods
The synthesis of Tizanidine-d4 involves the introduction of deuterium atoms into the benzene and pyrazine rings of tizanidine. This is typically achieved through deuteration reactions, where deuterated reagents react with the target substance. The process is complex and requires precise reaction conditions to ensure the correct incorporation of deuterium atoms .
Synthetic Routes and Reaction Conditions:
Deuteration Reaction: The benzene and pyrazine rings of tizanidine are subjected to deuteration using deuterated reagents.
Reaction Conditions: The reactions are carried out under controlled temperatures and pressures to ensure the stability and incorporation of deuterium atoms.
Industrial Production Methods:
Scale-Up: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Tizanidine-d4 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for understanding the compound’s behavior in different environments and its interactions with other substances.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: this compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products Formed:
Oxidized Derivatives: Products formed from oxidation reactions.
Reduced Forms: Products resulting from reduction reactions.
Substituted Compounds: Products from substitution reactions, where specific atoms or groups are replaced.
Scientific Research Applications
Tizanidine-d4 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry:
Isotope Labeling Studies: Used as an internal standard in isotope labeling studies to track the behavior of tizanidine in various environments.
Biology:
Pharmacokinetic Studies: Employed in pharmacokinetic studies to analyze the absorption, distribution, metabolism, and excretion of tizanidine.
Medicine:
Drug Metabolism: Helps in understanding the metabolism of tizanidine in the human body, aiding in the development of more effective therapeutic strategies.
Industry:
Quality Control: Used in the pharmaceutical industry for quality control and ensuring the consistency of tizanidine formulations.
Comparison with Similar Compounds
Tizanidine: The non-deuterated form, used primarily as a muscle relaxant.
Clonidine: An alpha-2 adrenergic receptor agonist used for hypertension and certain pain conditions.
Baclofen: A muscle relaxant that acts on GABA receptors, used for spasticity.
Uniqueness of Tizanidine-d4:
Isotope Labeling: The incorporation of deuterium atoms makes this compound particularly valuable in pharmacokinetic and metabolic studies.
Stability: The deuterated form provides enhanced stability and precision in analytical applications.
Properties
IUPAC Name |
5-chloro-N-(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN5S/c10-5-1-2-6-8(15-16-14-6)7(5)13-9-11-3-4-12-9/h1-2H,3-4H2,(H2,11,12,13)/i3D2,4D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFYDIVBRZNQMJC-KHORGVISSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)NC2=C(C=CC3=NSN=C32)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N=C(N1)NC2=C(C=CC3=NSN=C32)Cl)([2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40659273 | |
Record name | 5-Chloro-N-[(4,4,5,5-~2~H_4_)-4,5-dihydro-1H-imidazol-2-yl]-2,1,3-benzothiadiazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40659273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1188331-19-2 | |
Record name | 5-Chloro-N-[(4,4,5,5-~2~H_4_)-4,5-dihydro-1H-imidazol-2-yl]-2,1,3-benzothiadiazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40659273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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